molecular formula C7H15N B1265683 4-Ethylpiperidine CAS No. 3230-23-7

4-Ethylpiperidine

Cat. No.: B1265683
CAS No.: 3230-23-7
M. Wt: 113.2 g/mol
InChI Key: KWHPWBXOLZTZMJ-UHFFFAOYSA-N
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Description

4-Ethylpiperidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211473. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Transporter Affinity

A study by Prisinzano et al. (2002) explored the binding affinity of 4-ethylpiperidine analogues to the dopamine transporter (DAT). These compounds, especially 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, showed subnanomolar affinity and selectivity for DAT, indicating potential for neurological research applications (Prisinzano et al., 2002).

Synthesis and Stereochemistry

Reilly, Anthony, and Gallagher (2003) reported an enantiospecific synthesis of this compound, highlighting its significance in stereochemical studies. The synthesis process involved an Overman rearrangement, showcasing the molecule's utility in advanced synthetic chemistry (Reilly, Anthony, & Gallagher, 2003).

Thermochemistry Research

Silva, Cabral, and Gomes (2006) conducted a study on the thermochemistry of ethylpiperidines, including this compound. Their research focused on determining the enthalpies of combustion and formation, providing valuable data for thermodynamic studies (Silva, Cabral, & Gomes, 2006).

Structural Analysis

Dega-Szafran et al. (2013) investigated the molecular structures of N-ethylpiperidine betaine hydrate and its complex with squaric acid. Their work involved X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, contributing to the field of molecular structure analysis (Dega-Szafran et al., 2013).

PAF-Receptor Antagonist Synthesis

Benmehdi et al. (2008) synthesized trisubstituted 4-aminopiperidines from ethyl 4-oxo-3-piperidinecarboxylate. This research is relevant in the development of PAF-receptor antagonists, indicating potential pharmacological applications (Benmehdi et al., 2008).

Alkoxycarbonylpiperidines in Palladium-Catalyzed Aminocarbonylation

Takács et al. (2014) explored the use of alkoxycarbonylpiperidines, including this compound derivatives, in palladium-catalyzed aminocarbonylation. Their research adds to the understanding of catalytic processes involving piperidines (Takács et al., 2014).

Antiarrhythmic Activities of Piperidine Derivatives

Abdel-Hafez et al. (2009) synthesized and evaluated the antiarrhythmic activities of tricyclic and tetracyclic thienopyridine derivatives, including compounds derived from 1-ethylpiperidin-4-one. This study contributes to the development of new antiarrhythmic agents (Abdel-Hafez et al., 2009).

Hyperbranched Polymer Synthesis

Sinananwanich, Higashihara, and Ueda (2009) synthesized a hyperbranched polymer based on piperidine-4-one, using 1-(3-phenoxypropyl)piperidine-4-one as a monomer. This research is significant in polymer science, especially in creating highly branched structures (Sinananwanich, Higashihara, & Ueda, 2009).

Reductive Deoxygenation Studies

Jang and Cho (2002) investigated the reductive deoxygenation of alcohols and diols using N-ethylpiperidine hypophosphite. This research provides insights into novel methods for deoxygenation, crucial in organic synthesis (Jang & Cho, 2002).

Mechanism of Action

Target of Action

4-Ethylpiperidine is a small molecule that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group It’s worth noting that piperidine derivatives are known to interact with various targets, including nitric oxide synthase, inducible and nitric oxide synthase, endothelial .

Mode of Action

For instance, some piperidine derivatives have been found to inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide, a signaling molecule that plays a crucial role in various physiological processes .

Biochemical Pathways

Piperidine derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, some piperidine derivatives have been found to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of a compound .

Safety and Hazards

4-Ethylpiperidine is classified as a flammable liquid. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines, including 4-Ethylpiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

4-Ethylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine decarboxylase, which catalyzes the decarboxylation of lysine to produce cadaverine. This interaction is crucial for the biosynthesis of piperidine derivatives . Additionally, this compound can act as a ligand, binding to specific proteins and altering their function. These interactions are essential for understanding the compound’s role in biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis. The compound’s effects on different cell types, including neuronal and hepatic cells, highlight its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of specific genes, affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired organ function. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, which play roles in its biosynthesis and metabolism . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, this compound can localize to different cellular compartments, affecting its function and activity. Understanding the transport and distribution mechanisms of this compound is crucial for its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

4-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHPWBXOLZTZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186036
Record name 4-Ethylpiperidine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3230-23-7
Record name 4-Ethylpiperidine
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Record name 4-Ethylpiperidine
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Record name 3230-23-7
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Record name 4-Ethylpiperidine
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Record name 4-ethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-ethylpiperidine, incorporated within larger molecules, interact with thrombin, and what are the downstream effects of this interaction?

A1: Research on thrombin inhibitors demonstrates that when this compound is part of specific arginine amide derivatives, it contributes to the potent inhibition of thrombin's clotting activity. [, ] This inhibition occurs through the interaction of these derivatives with the enzyme's active site. [] For instance, the compound 1-[Nα-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine exhibited an I50 of 7.5 X 10-8 M. [] The inhibition mechanism involves preventing thrombin from converting fibrinogen to fibrin, thereby hindering clot formation. [] Interestingly, N-monosubstituted and N,N-disubstituted derivatives of Nα-dansyl-L-arginine amide, containing the this compound moiety, were found to be resistant to hydrolysis by thrombin and trypsin. []

Q2: Can you describe the adsorption behavior of this compound on steel surfaces and its implications for corrosion inhibition?

A2: Studies on the adsorption of corrosion inhibitors on steel reveal that this compound demonstrates chemisorption onto steel surfaces. [] Isotherms obtained at 30 °C indicate monolayer formation at equilibrium concentrations ranging from 2.5 to 5.0 x 10-3 M. [] The heat of adsorption from cyclohexane, determined through a specialized chromatographic method, suggests a strong interaction between the molecule and the steel surface. [] This adsorption behavior is promising for corrosion inhibition applications, as the formation of a protective layer on the steel surface can effectively hinder corrosive processes. []

Q3: What is the structural characterization of this compound?

A3:

    Q4: What is known about the structure-activity relationship (SAR) of compounds containing this compound, particularly in the context of thrombin inhibition?

    A4: Research on thrombin inhibitors suggests that the Nα-substituent on the arginine amide derivative significantly influences the inhibitory potency. [] Derivatives with bulky, hydrophobic Nα-substituents, like substituted naphthalenesulfonyl groups, along with the this compound moiety, tend to exhibit greater inhibitory activity against thrombin. [] This suggests that these structural features are crucial for binding to the enzyme's active site and hindering its activity.

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